molecular formula C12H9BrN4O B8346052 5-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-3-methyl-[1,2,4]oxadiazole

5-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-3-methyl-[1,2,4]oxadiazole

Cat. No.: B8346052
M. Wt: 305.13 g/mol
InChI Key: BXCIYGQWYBLKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-3-methyl-[1,2,4]oxadiazole is a useful research compound. Its molecular formula is C12H9BrN4O and its molecular weight is 305.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9BrN4O

Molecular Weight

305.13 g/mol

IUPAC Name

5-[1-(3-bromophenyl)imidazol-4-yl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H9BrN4O/c1-8-15-12(18-16-8)11-6-17(7-14-11)10-4-2-3-9(13)5-10/h2-7H,1H3

InChI Key

BXCIYGQWYBLKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CN(C=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (1.30 g, 32.64 mmol, 60% in mineral oil) in THF (15 mL) under nitrogen atmosphere was added N-hydroxy-acetamidine (2.62 g, 35.4 mmol) and stirred for 1 h at room temperature. The bromo ester 3 (8 g, 27.2 mmol) in THF (2 mL) was added and refluxed for 12 h. The reaction mixture was quenched by adding brine, extracted with ethylacetate (100 mL) and dried over anhydrous Na2SO4. The organic layer was concentrated under reduced pressure and purified by flash chromatography using 25% ethylacetate in hexane as mobile phase to furnish 4 (2.8 g, 35%) as pale yellow solid, mp=200.1-202.4° C.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
35%

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